Rociletinib

Description

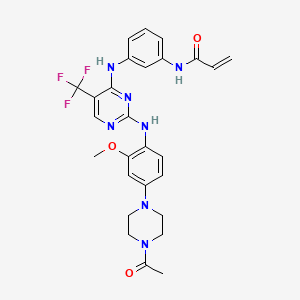

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025958 | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374640-70-6 | |

| Record name | Rociletinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rociletinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROCILETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rociletinib in EGFR Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to be effective against non-small cell lung cancer (NSCLC) harboring both initial EGFR activating mutations (such as L858R and exon 19 deletions) and the acquired T790M resistance mutation.[3][4][5] The T790M "gatekeeper" mutation is responsible for 50-60% of acquired resistance cases to first-generation EGFR TKIs like erlotinib and gefitinib.[1][4] this compound's development marked a significant step toward overcoming this clinical challenge. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Covalent Inhibition and Mutant Selectivity

This compound's primary mechanism is the irreversible inhibition of mutant EGFR.[2] This is achieved through a targeted covalent bond formation within the ATP-binding pocket of the EGFR kinase domain.[1][6]

Key Molecular Interactions:

-

Covalent Bonding: this compound possesses a reactive acrylamide group. This group forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR.[1][6][7] This irreversible binding permanently inactivates the kinase.

-

Hinge Binding: An aminopyrimidine group on the molecule forms hydrogen bonds with the hinge residue methionine at position 793 (Met793).[1]

-

Selectivity for T790M: The defining feature of this compound is its selectivity for EGFR containing the T790M mutation over wild-type EGFR (EGFRWT).[1] The T790M mutation substitutes a smaller threonine residue with a bulkier methionine. This compound's structure allows a strong hydrophobic interaction with this methionine gatekeeper.[1] In contrast, the interaction with the smaller threonine in EGFRWT is much weaker, which contributes to its wild-type sparing activity.[1][2] This selectivity minimizes the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibitors that also target wild-type EGFR.[4][5]

The development of a C797S mutation, which replaces the critical cysteine with a less reactive serine, prevents the covalent bond formation and confers resistance to this compound and other irreversible inhibitors.[7][8]

Quantitative Efficacy Data

This compound demonstrates potent inhibitory activity against EGFR activating and resistance mutations, with significantly less activity against wild-type EGFR. This selectivity is evident in both enzymatic and cellular assays.

| EGFR Status | Assay Type | IC50 / Ki Value (nM) | Reference |

| L858R/T790M | Kinase Assay (IC50) | <0.51 | [1] |

| L858R/T790M | Kinase Assay (Ki) | 21.5 | [9][10] |

| L858R/T790M | Cellular Growth Assay (IC50) | 7 - 32 | [7] |

| Exon 19 del/T790M | Cellular Growth Assay (IC50) | 7 - 32 | [7] |

| Wild-Type (WT) | Kinase Assay (IC50) | 6 | [1] |

| Wild-Type (WT) | Kinase Assay (Ki) | 303.3 | [9][10] |

| Wild-Type (WT) | Cellular Growth Assay (IC50) | 547 - 4,275 | [7] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

These data highlight this compound's high selectivity for the double mutant receptor compared to the wild-type, with a selectivity ratio of approximately 22-fold in some in vitro tests.[7][9]

Downstream Signaling Pathway Inhibition

By inhibiting the kinase activity of EGFR, this compound effectively blocks downstream signaling cascades that are critical for tumor cell proliferation, survival, and growth. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell death in EGFR-mutant tumor cells.[6]

Experimental Protocols

In Vitro Kinase Assay (EGFR Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants and wild-type EGFR.

Methodology:

-

Reagents: Recombinant human EGFR (wild-type, L858R/T790M), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound serial dilutions, kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer. b. In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the this compound dilution (or DMSO for control). c. Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM). d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®). f. Plot the percentage of inhibition against the logarithm of this compound concentration. g. Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Cellular Proliferation/Viability Assay

Objective: To measure the effect of this compound on the growth and viability of NSCLC cell lines expressing different EGFR mutations.

Methodology:

-

Cell Lines: NSCLC cell lines such as H1975 (L858R/T790M) and HCC827 (exon 19 deletion), and a wild-type EGFR line for control.[8]

-

Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), this compound, and a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound (typically from 1 nM to 10 µM) or DMSO vehicle control. c. Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator. d. Add the viability reagent to each well according to the manufacturer's instructions. e. Measure the signal (luminescence or absorbance) using a plate reader. f. Normalize the data to the vehicle-treated controls and calculate the percentage of cell viability. g. Determine the IC50 value by plotting viability against the log of this compound concentration and fitting to a dose-response curve.

Western Blot for Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Methodology:

-

Cell Culture and Lysis: a. Culture EGFR-mutant NSCLC cells (e.g., H1975) to ~80% confluency. b. Serum-starve the cells for several hours, then treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. c. For some conditions, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes before harvesting to maximize pathway activation.[11] d. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Separate the proteins by size using SDS-PAGE.

-

Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with primary antibodies against:

- Phospho-EGFR (pEGFR)

- Total EGFR

- Phospho-AKT (pAKT)

- Total AKT

- Phospho-ERK1/2 (pERK)

- Total ERK1/2

- A loading control (e.g., β-actin or GAPDH). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound embodies a targeted therapeutic strategy, employing a covalent, irreversible mechanism to potently and selectively inhibit the T790M resistance mutation of EGFR. Its design prioritizes sparing wild-type EGFR, aiming for a more favorable toxicity profile. The robust preclinical data, validated through a combination of enzymatic, cellular, and in vivo studies, established its mechanism of action in blocking the key downstream signaling pathways that drive NSCLC progression. While its clinical development was ultimately discontinued, the scientific principles behind this compound's design have been foundational for the development of subsequent third-generation EGFR inhibitors.

References

- 1. Profile of this compound and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. This compound (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New developments in the management of non-small-cell lung cancer, focus on this compound: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Trajectory of Rociletinib: A Technical Chronicle of a Third-Generation EGFR Inhibitor

For Immediate Release

This technical guide provides an in-depth chronicle of the discovery and development timeline of rociletinib (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed by Clovis Oncology, this compound was designed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), primarily driven by the T790M "gatekeeper" mutation. This document, intended for researchers, scientists, and drug development professionals, details the preclinical rationale, clinical trial evolution, and ultimate discontinuation of this once-promising therapeutic agent.

A Timeline of this compound's Development

The development of this compound was a rapid response to a critical unmet need in oncology. However, its journey was marked by both promising early results and significant challenges that ultimately led to the cessation of its development.

-

Pre-2013: Initial discovery and preclinical development of CO-1686, a covalent inhibitor of mutant EGFR.[1]

-

2013: Preclinical data published, demonstrating CO-1686's potent and selective inhibition of EGFR mutants, including T790M, while sparing wild-type (WT) EGFR.[1]

-

March 27, 2014: Clovis Oncology announces encouraging interim data from the Phase 1/2 study of CO-1686, showing a 64% objective response rate in T790M-positive patients.[2]

-

May 2014: The U.S. Food and Drug Administration (FDA) grants Breakthrough Therapy designation to this compound for the treatment of patients with mutant EGFR NSCLC who have the T790M mutation and have progressed on prior EGFR-directed therapy.[2][3]

-

April 29, 2015: The New England Journal of Medicine publishes Phase 1/2 trial results, reporting a 59% response rate in evaluable T790M-positive patients.[4][5]

-

July 1, 2015: Clovis Oncology initiates a rolling New Drug Application (NDA) submission to the FDA.[6]

-

August 3, 2015: Clovis Oncology completes the NDA submission for this compound.

-

November 16, 2015: Clovis Oncology announces a regulatory update, revealing that the FDA has requested additional data. The company discloses lower confirmed response rates of 28% for the 500 mg dose and 34% for the 625 mg dose.[7]

-

December 15, 2015: The PDUFA date for this compound is extended.

-

April 12, 2016: The FDA's Oncologic Drugs Advisory Committee (ODAC) votes 12-1 against the accelerated approval of this compound.[8]

-

May 2016: Clovis Oncology announces the termination of all ongoing clinical studies of this compound, including the TIGER-3 trial, and withdraws its European marketing application following communication with the FDA indicating an impending Complete Response Letter.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value | Reference(s) |

| EGFR L858R/T790M | Cell-free | Ki | 21.5 nM | [10] |

| EGFR WT | Cell-free | Ki | 303.3 nM | [10] |

| EGFR L858R/T790M | In vitro kinase assay | IC50 | <0.51 nM | [11] |

| EGFR WT | In vitro kinase assay | IC50 | 6 nM | [11] |

| Mutant EGFR-expressing cells | Cellular p-EGFR inhibition | IC50 | 62 - 187 nM | [10] |

| WT EGFR-expressing cells | Cellular p-EGFR inhibition | IC50 | > 2,000 nM | [10] |

| Mutant EGFR NSCLC cells | Cellular growth inhibition | GI50 | 7 - 32 nM | [10] |

Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC (TIGER-X Trial)

| Patient Cohort | Metric | Value | Reference(s) |

| Evaluable patients (n=46, as of April 2015) | Objective Response Rate (ORR) | 59% | [4][5] |

| Evaluable patients (n=46, as of April 2015) | Median Progression-Free Survival (PFS) | 13.1 months | [4][11] |

| Patients at 500 mg dose (n=48, as of July 2015) | Objective Response Rate (ORR) | 60% | [6] |

| Patients at 500 mg dose (n=48, as of July 2015) | Disease Control Rate (DCR) | 90% | [6] |

| Evaluable patients across 500/625 mg doses (n=270, as of April 2015) | Median Progression-Free Survival (PFS) | 8.0 months | [6] |

| Patients at 500 mg dose (n=79, as of Nov 2015) | Confirmed Objective Response Rate (ORR) | 28% | [7][11] |

| Patients at 625 mg dose (n=170, as of Nov 2015) | Confirmed Objective Response Rate (ORR) | 34% | [7][11] |

| Pooled TIGER-X/TIGER-2 analysis (n=325) | Objective Response Rate (ORR) | 30.2% | [8] |

Key Experimental Protocols

Detailed methodologies for the pivotal assays used in the evaluation of this compound are outlined below. These represent standard protocols in the field of oncology drug discovery.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the EGFR kinase.

Materials:

-

Recombinant human wild-type and mutant (e.g., L858R/T790M) EGFR kinase domains.

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).

-

This compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

Microplate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a 384-well plate, add the EGFR kinase solution to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Calculate the IC50 value using a non-linear regression model.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the growth inhibitory effects of this compound on NSCLC cell lines harboring wild-type or mutant EGFR.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT).

-

Complete cell culture medium.

-

This compound, serially diluted in culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using the plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

The following diagrams illustrate key concepts in the this compound development story.

Conclusion

The story of this compound serves as a compelling case study in modern targeted oncology drug development. It highlights the rapid progression from identifying a key resistance mechanism to the clinical evaluation of a rationally designed inhibitor. While initial preclinical and early clinical data were highly promising, the trajectory of this compound underscores the critical importance of robust, confirmed response rates and a favorable risk-benefit profile in later-stage trials. Ultimately, the discrepancy between early unconfirmed and later confirmed response rates, coupled with safety concerns, led to a negative regulatory outlook and the discontinuation of its development. This guide provides a technical overview to inform future research and development endeavors in the ongoing effort to overcome therapeutic resistance in cancer.

References

- 1. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OUH - Protocols [ous-research.no]

- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 11. m.youtube.com [m.youtube.com]

Preclinical Pharmacology of Rociletinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of rociletinib (formerly known as CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound was developed to treat non-small-cell lung cancer (NSCLC) patients with EGFR mutations, particularly the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR TKIs.

Mechanism of Action

This compound is an orally available, irreversible inhibitor of mutant forms of EGFR.[1] It selectively targets activating mutations such as the L858R substitution and exon 19 deletions, as well as the T790M resistance mutation, while showing minimal activity against wild-type EGFR (EGFRWT).[1][2] This selectivity is attributed to its unique chemical structure, a 5-CF3 2,4-diaminopyrimidine-based molecule.[2]

The mechanism of irreversible inhibition involves the formation of a covalent bond between the acrylamide group of this compound and the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[2] The aminopyrimidine group of this compound binds to the hinge residue methionine-793 through hydrogen bonding. The 5-substituent of the aminopyrimidine interacts with the gatekeeper residue, which is methionine in the T790M mutant, through strong hydrophobic interactions. In EGFRWT, the smaller threonine residue at position 790 results in weaker hydrophobic forces, contributing to the drug's selectivity for the T790M mutant.[2]

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), undergoes dimerization and autophosphorylation of several tyrosine residues in its C-terminal domain.[3][4] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[4][5]

Figure 1: Simplified EGFR signaling pathway.

This compound's Inhibitory Mechanism

This compound's covalent binding to Cys797 in the ATP-binding pocket of EGFR effectively blocks the kinase activity, thereby inhibiting the downstream signaling pathways that drive tumor growth. Its selectivity for mutant EGFR, including the T790M variant, allows it to overcome resistance to earlier-generation TKIs.

Figure 2: this compound's mechanism of action.

In Vitro Studies

Kinase and Cellular Assays

This compound has demonstrated potent and selective inhibition of mutant EGFR in various in vitro assays. The tables below summarize the key quantitative data.

| Assay Type | EGFR Mutant | IC50 / Ki | Reference |

| In vitro Kinase Assay | EGFRL858R/T790M | <0.51 nM (IC50) | [2] |

| In vitro Kinase Assay | EGFRWT | 6 nM (IC50) | [2] |

| Cell-free Assay | EGFRL858R/T790M | 21.5 nM (Ki) | [6] |

| Cell-free Assay | EGFRWT | 303.3 nM (Ki) | [6] |

| Cellular Growth Assay | Mutant EGFR-expressing cells | 100–140 nM (IC50) | [2] |

| Cellular Growth Assay | Mutant EGFR-expressing cells | 7-32 nM (GI50) | [6] |

| EGFR Phosphorylation Assay | Mutant EGFR-expressing cells | 62-187 nM (IC50) | [6] |

| EGFR Phosphorylation Assay | WT EGFR-expressing cells | >2,000 nM (IC50) | [6] |

Table 1: In Vitro Activity of this compound

Experimental Protocols

In Vitro Kinase Assay: Recombinant human wild-type and T790M/L858R double mutant EGFR, both with N-terminal GST-tags, are utilized.[6] The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase. The reaction is typically initiated by the addition of ATP, and the extent of phosphorylation is quantified, often using a radiometric or fluorescence-based method. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Cellular Growth and Proliferation Assays (e.g., MTT Assay): NSCLC cell lines expressing either mutant or wild-type EGFR are seeded in 96-well plates.[7] After a period of attachment, cells are treated with varying concentrations of this compound. Following an incubation period (e.g., 68-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.[7] Viable cells metabolize MTT into a colored formazan product, which is then solubilized and quantified by measuring its absorbance. The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.

EGFR Phosphorylation Assay (Western Blot): Cells are treated with this compound for a specified period, followed by lysis to extract proteins. Total protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified to determine the extent of EGFR phosphorylation inhibition.

In Vivo Studies

Xenograft Models

This compound has shown significant antitumor activity in preclinical xenograft models of NSCLC.

| Model | EGFR Status | Treatment | Outcome | Reference |

| Transgenic Mouse Model | EGFRL858R/T790M | This compound | Dose-dependent tumor response; improved activity vs. erlotinib and afatinib | [2] |

| Transgenic Mouse Model | EGFRL858R | This compound | Tumor response (similar to erlotinib) | [2] |

| S1-MI-80 Xenograft | ABCG2-overexpressing | This compound (30 mg/kg) + Topotecan (2 mg/kg) | Significantly enhanced therapeutic effect of topotecan | [7] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Tumor Xenograft Model: Human NSCLC cells (e.g., S1-MI-80) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[7] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Figure 3: Experimental workflow for a xenograft study.

Pharmacokinetics

Preclinical and early clinical studies have characterized the pharmacokinetic profile of this compound.

| Parameter | Value | Reference |

| Maximum Serum Concentration | 2.41 µg/mL | [2] |

| Time to Maximum Concentration | 1.5 hours | [2] |

| Serum Half-life | 3.7 hours | [2] |

| Fecal Elimination | 85.2% (65.2% unchanged) | [2] |

| Major Metabolites | M502 (69%), M544 (23%), M460 (3%) | [2] |

Table 3: Pharmacokinetic Parameters of this compound

The metabolism of this compound is a critical aspect of its pharmacology. It undergoes rapid amide hydrolysis to form the M502 metabolite, which can be further converted to M460.[2] These metabolites have longer half-lives than the parent compound and have been implicated in off-target effects observed in clinical trials, such as hyperglycemia (M502) and QTc prolongation (M460).[2] The M502 metabolite was found to inhibit the insulin-like growth factor receptor (IGF-1R) and insulin receptor (IR) kinases.[2][8]

Mechanisms of Resistance

Despite its initial efficacy, acquired resistance to this compound can develop through various mechanisms.

On-Target Resistance:

-

C797S Mutation: The most well-described on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation replaces the cysteine residue to which this compound covalently binds with a serine, thereby preventing irreversible inhibition.[2]

Off-Target Resistance (Bypass Signaling):

-

MET Amplification: Increased copy number of the MET gene is a frequent mechanism of resistance, leading to the activation of alternative signaling pathways that bypass the need for EGFR signaling.[9][10]

-

HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can also confer resistance.[2]

-

KRAS Mutations: Activating mutations in KRAS, a downstream effector in the EGFR pathway, can render cells resistant to upstream EGFR inhibition.[9][11]

-

Histologic Transformation: In some cases, tumors can undergo a transformation from NSCLC to small-cell lung cancer (SCLC), a histology that is not dependent on EGFR signaling.[2]

-

Loss of T790M: Treatment with this compound can lead to the selection of tumor cell clones that do not harbor the T790M mutation.[2]

Figure 4: Mechanisms of resistance to this compound.

Conclusion

The preclinical data for this compound demonstrated its potent and selective activity against EGFR mutations, including the T790M resistance mutation, which provided a strong rationale for its clinical development. In vitro and in vivo studies confirmed its mechanism of action and efficacy in relevant cancer models. However, the emergence of on- and off-target resistance mechanisms, along with a complex pharmacokinetic profile and associated toxicities, highlighted the challenges in its clinical application. This guide summarizes the core preclinical pharmacology that underpinned the investigation of this compound as a targeted therapy for NSCLC.

References

- 1. Facebook [cancer.gov]

- 2. Profile of this compound and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Inter- and intra-patient heterogeneity of resistance mechanisms to the mutant EGFR selective inhibitor this compound. - ASCO [asco.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Rociletinib: An In-depth Technical Guide on In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selective inhibition profile was aimed at reducing the dose-limiting toxicities associated with earlier generation EGFR TKIs.[3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies. It includes detailed experimental protocols, structured data tables for quantitative analysis, and visualizations of relevant biological pathways and experimental workflows.

Pharmacokinetics

This compound was developed as an oral, irreversible inhibitor of mutant EGFR.[4] Its pharmacokinetic profile has been evaluated in both preclinical models and human clinical trials.

Absorption and Distribution

Following oral administration, this compound is absorbed, reaching maximum serum concentrations relatively quickly. In a Phase I/II clinical trial, the time to maximum concentration (Tmax) was observed at 1.5 hours.[1] The maximum serum concentration (Cmax) was reported to be 2.41 μg/mL.[1] An initial free-base formulation was later switched to a hydrobromic acid salt form, which demonstrated improved bioavailability.[1]

Metabolism and Elimination

This compound is metabolized into several metabolites, with M502, M544, and M460 being the most prominent, accounting for 69%, 23%, and 3% of the metabolites, respectively.[1] The metabolite M502 has been linked to hyperglycemia, a notable side effect, due to its inhibition of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR).[5] Elimination of this compound and its metabolites occurs predominantly through the feces, with 85.2% of the drug being eliminated via this route, and 65.2% as the unchanged parent compound.[1] The serum half-life of this compound is approximately 3.7 hours.[1]

Pharmacokinetic Data Summary

| Parameter | Value | Species | Study Type | Reference |

| Cmax | 2.41 μg/mL | Human | Phase I/II Clinical Trial | [1] |

| Tmax | 1.5 hours | Human | Phase I/II Clinical Trial | [1] |

| Serum Half-life | 3.7 hours | Human | Phase I/II Clinical Trial | [1] |

| Major Metabolites | M502 (69%), M544 (23%), M460 (3%) | Human | Clinical Trial | [1] |

| Route of Elimination | Fecal (85.2%) | Human | Clinical Trial | [1] |

| Unchanged in Feces | 65.2% | Human | Clinical Trial | [1] |

Pharmacodynamics

This compound was designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of EGFR, leading to potent inhibition of mutant EGFR, including those with the T790M resistance mutation.[1][4]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[6] This selectivity is attributed to weaker hydrophobic interactions with the smaller threonine residue at position 790 in WT EGFR compared to the mutant methionine.[1] By inhibiting EGFR, this compound blocks downstream signaling pathways, such as the ERK1/2 pathway, which are crucial for cell proliferation and survival.[7]

References

- 1. Profile of this compound and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Facebook [cancer.gov]

- 4. This compound (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

The Unseen Bond: A Technical Guide to the Irreversible Covalent Binding Mechanism of Rociletinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Rociletinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed to overcome resistance to earlier generation TKIs, this compound's efficacy lies in its ability to form an irreversible covalent bond with a key cysteine residue within the ATP-binding site of EGFR, particularly in mutants harboring the T790M "gatekeeper" mutation. This document provides a comprehensive overview of its binding mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Mechanism of Irreversible Inhibition

This compound's targeted efficacy stems from its unique chemical structure, which features a reactive acrylamide group. This group acts as a Michael acceptor, enabling the formation of a covalent bond with the sulfhydryl group of Cysteine 797 (Cys797) located in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible bond effectively and permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and shutting down downstream signaling pathways that drive tumor cell proliferation and survival.

The selectivity of this compound for mutant EGFR, particularly the T790M variant, over wild-type (WT) EGFR is a critical aspect of its therapeutic profile. The T790M mutation, which replaces a threonine with a bulkier methionine residue, sterically hinders the binding of first and second-generation EGFR inhibitors. This compound's structure is designed to accommodate this altered binding pocket.[1] The aminopyrimidine core of this compound forms hydrogen bonds with the hinge residue Met793, while a substituent on the pyrimidine ring interacts favorably with the methionine at position 790 through hydrophobic interactions.[1] In contrast, the smaller threonine residue in wild-type EGFR results in weaker hydrophobic interactions, contributing to this compound's selectivity for the T790M mutant.[1]

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize the key quantitative data demonstrating this compound's inhibitory activity against various EGFR mutants and its clinical efficacy in patients with non-small cell lung cancer (NSCLC).

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | EGFR Mutant | Value | Reference |

| IC50 (Kinase Assay) | L858R/T790M | <0.51 nM | [1] |

| Wild-Type | 6 nM | [1] | |

| IC50 (Cellular Growth Assay) | T790M Positive Cell Lines | 100–140 nM | [1] |

| L858R/T790M & Exon 19 del/T790M | 7–32 nM | [2] | |

| Wild-Type EGFR Cell Lines | 547–4,275 nM | [2] |

Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC Patients

| Clinical Endpoint | Patient Population | Value | Reference |

| Objective Response Rate (ORR) | T790M-Positive | 59% (investigator-assessed) | [1] |

| T790M-Positive (500mg BID) | 23% (95% CI, 14-34) | [3] | |

| T790M-Positive (625mg BID) | 32% (95% CI, 25-40) | [3] | |

| T790M-Positive (Combined Doses) | 17.3% (95% CI: 9.6–27.8) | [4] | |

| Disease Control Rate (DCR) | T790M-Positive | 93% | [1] |

| Median Progression-Free Survival (PFS) | T790M-Positive | 13.1 months | [1] |

| T790M-Positive (500mg & 625mg BID) | 8.0 months | [3] | |

| T790M-Positive (vs. Chemotherapy) | 6.8 months vs. 2.7 months | [5] |

Table 3: Clinical Efficacy of this compound in T790M-Negative NSCLC Patients

| Clinical Endpoint | Patient Population | Value | Reference |

| Objective Response Rate (ORR) | T790M-Negative | 29% | [1][6] |

| Disease Control Rate (DCR) | T790M-Negative | 59% | [1] |

| Median Progression-Free Survival (PFS) | T790M-Negative (vs. Chemotherapy) | 4.1 months vs. 1.4 months | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the irreversible covalent binding mechanism of this compound.

Kinase Inhibition Assay for Determination of kinact and KI

This protocol outlines a method to determine the kinetic parameters of irreversible inhibition, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal).

Materials:

-

Recombinant human EGFR (wild-type and T790M mutant)

-

This compound

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

-

Reaction Initiation: In a 96-well plate, add the EGFR enzyme to wells containing the various concentrations of this compound.

-

Time-Course Incubation: Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The ATP concentration should be at or near the Km for the enzyme.

-

Reaction Termination and Detection: After a fixed time (e.g., 30 minutes), stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Data Analysis:

-

For each this compound concentration, plot the remaining enzyme activity against the pre-incubation time.

-

Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Plot the kobs values against the this compound concentration and fit the data to the Michaelis-Menten equation: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

-

Mass Spectrometry for Confirmation of Covalent Adduct Formation

This protocol describes a general workflow for confirming the covalent binding of this compound to EGFR using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Recombinant human EGFR

-

This compound

-

Incubation buffer (e.g., PBS)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (sequencing grade)

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

Covalent Adduct Formation: Incubate recombinant EGFR with an excess of this compound in incubation buffer for a sufficient time to ensure complete reaction (e.g., 2 hours at 37°C). Include a control sample of EGFR without this compound.

-

Denaturation, Reduction, and Alkylation: Denature the protein samples (e.g., by adding urea to a final concentration of 8 M). Reduce the disulfide bonds by adding DTT and incubating at 56°C. Alkylate the free cysteine residues by adding IAM and incubating in the dark.

-

Proteolytic Digestion: Dilute the samples to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into peptides.

-

LC-MS/MS Analysis:

-

Inject the digested peptide samples onto the LC-MS/MS system.

-

Separate the peptides using a reverse-phase chromatography gradient.

-

Acquire mass spectra in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify a variable modification corresponding to the mass of this compound (+555.55 Da) on cysteine residues.

-

Identify the peptide containing Cys797 and confirm the presence of the this compound adduct by manual inspection of the MS/MS spectrum, looking for fragment ions that show the mass shift corresponding to the modification.

-

Western Blotting for Analysis of EGFR Phosphorylation

This protocol details a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

NSCLC cell line expressing mutant EGFR (e.g., NCI-H1975, which harbors the L858R and T790M mutations)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed the NSCLC cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-EGFR antibodies and reprobed with antibodies against total EGFR and a loading control like β-actin.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR and/or β-actin signal to determine the relative inhibition of EGFR phosphorylation at different this compound concentrations.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Figure 2: Experimental Workflow for Characterizing Covalent Inhibitors.

Conclusion

This compound exemplifies the successful rational design of a targeted covalent inhibitor. Its mechanism of irreversible binding to Cys797 of mutant EGFR, particularly the T790M resistance mutation, provides a durable and potent inhibition of the kinase activity. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is crucial for the continued development of next-generation kinase inhibitors and for overcoming the ongoing challenge of acquired drug resistance in cancer therapy. While the clinical development of this compound was ultimately halted, the scientific principles underlying its design and mechanism of action remain highly relevant to the field of drug discovery.

References

- 1. Profile of this compound and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New developments in the management of non-small-cell lung cancer, focus on this compound: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Efficacy and Safety of this compound Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Rociletinib's Interaction with Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, particularly the T790M resistance mutation that frequently arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] A key characteristic of this compound is its covalent, irreversible binding to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][4] While highly potent against activating and resistance mutations, this compound was developed to have minimal activity against wild-type (WT) EGFR, thereby reducing the on-target side effects commonly associated with earlier generation TKIs, such as rash and diarrhea.[2][5][6] This guide provides an in-depth technical overview of the interaction between this compound and wild-type EGFR, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Activity

The selectivity of this compound for mutant EGFR over wild-type EGFR is evident from in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of EGFR by this compound

| Target | Inhibition Constant (Ki) | IC50 (Kinase Assay) |

| EGFR (Wild-Type) | 303.3 nM[7][8] | 6 nM[1] |

| EGFR (L858R/T790M) | 21.5 nM[7][8] | <0.51 nM[1] |

Table 2: Cellular Activity of this compound

| Cell Line Type | Metric | Concentration |

| Wild-Type EGFR Expressing | IC50 (EGFR Phosphorylation) | >2,000 nM[7] |

| Wild-Type EGFR Expressing | GI50 (Cell Growth) | 547 - 4,275 nM[2] |

| Mutant EGFR Expressing | GI50 (Cell Growth) | 7 - 32 nM[2] |

Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of interaction for this compound. In its wild-type conformation, the binding of a ligand such as EGF induces receptor dimerization and autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation and survival. This compound, although with lower affinity, can compete with ATP for the binding pocket in wild-type EGFR.

Caption: EGFR signaling pathway and this compound interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with wild-type EGFR.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human wild-type EGFR enzyme

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP

-

Peptide substrate (e.g., Y12-Sox conjugated peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microtiter plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Prepare serial dilutions of this compound in 50% DMSO.

-

Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of wild-type EGFR enzyme (e.g., 5 nM final concentration) in kinase reaction buffer to each well.

-

Pre-incubate the plate at room temperature (e.g., 27°C) for 30 minutes to allow the compound to bind to the enzyme.

-

Prepare a solution of ATP (e.g., 15 µM final concentration) and peptide substrate (e.g., 5 µM final concentration) in kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the ATP/substrate mix to each well.

-

Immediately begin monitoring the reaction kinetics in a plate reader (e.g., λex360/λem485 for a Sox-based peptide) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., log[inhibitor] vs. response) to determine the IC50 value.

Cell Viability/Growth Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Wild-type EGFR expressing cell line (e.g., A431)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate at 37°C for 4 hours or until the formazan is fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor.

Materials:

-

Wild-type EGFR expressing cell line

-

Cell culture medium

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pEGFR, anti-total EGFR, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pEGFR and total EGFR overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with an anti-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of EGFR phosphorylation.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the selectivity of a TKI like this compound.

Caption: Experimental workflow for TKI selectivity profiling.

Conclusion

This compound demonstrates a clear selectivity for mutant forms of EGFR over the wild-type receptor, a characteristic that was intentionally designed to improve its therapeutic index. While it retains some inhibitory activity against wild-type EGFR at higher concentrations, its potency is significantly greater against the T790M resistance mutation and other activating mutations. This selectivity profile, established through rigorous biochemical and cellular assays, underscores the rational design of third-generation EGFR inhibitors aimed at overcoming acquired resistance while minimizing on-target toxicities associated with the inhibition of wild-type EGFR. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of next-generation kinase inhibitors with improved selectivity and efficacy.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 8. pubcompare.ai [pubcompare.ai]

Rociletinib (CO-1686): A Technical Analysis of Kinase Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (also known as CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to be a mutant-selective inhibitor, targeting both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M, while sparing wild-type (WT) EGFR.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, is responsible for acquired resistance to first- and second-generation EGFR inhibitors in over half of patients with non-small-cell lung cancer (NSCLC).[2][6] this compound's development, however, was halted in 2016 and it did not receive FDA approval, primarily due to a less favorable risk-benefit profile compared to competing therapies and issues with response rate confirmation.[7][8] This guide provides a detailed technical overview of its kinase profile, the molecular basis of its off-target effects, and the experimental methodologies used in its characterization.

Kinase Profile of this compound

This compound acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[6][9] Its design, featuring a pyrimidine scaffold, confers selectivity for the T790M mutant, where the bulkier methionine residue creates a favorable hydrophobic interaction that is weaker with the smaller threonine residue in WT-EGFR.[6][10]

Primary Targets and Selectivity

The primary pharmacological activity of this compound is the potent inhibition of mutant EGFR. Preclinical studies demonstrated high affinity for the double mutant EGFR (e.g., L858R/T790M) while showing significantly less activity against wild-type EGFR, which was predicted to reduce common EGFR-related toxicities like skin rash and diarrhea.[1][5][11]

Off-Target Kinase Activity

While designed for EGFR selectivity, kinase profiling revealed weak inhibition of several other kinases. This off-target activity is generally considered minor at therapeutic concentrations but contributes to the overall pharmacological profile of the compound.

| Target Kinase | Inhibition Potency (Value) | Assay Type | Reference |

| EGFR (L858R/T790M) | Ki: 21.5 nM | Cell-free assay | [12] |

| IC50: <0.51 nM | In vitro kinase assay | [6] | |

| EGFR (WT) | Ki: 303.3 nM | Cell-free assay | [12] |

| IC50: 6 nM | In vitro kinase assay | [6] | |

| FAK | Weak Inhibition | Kinase Profiling | [6] |

| CHK2 | Weak Inhibition | Kinase Profiling | [6] |

| ERBB4 | Weak Inhibition | Kinase Profiling | [6] |

| JAK3 | Weak Inhibition | Kinase Profiling | [6] |

| IGF-1R / Insulin Receptor | Inhibited by M502 metabolite | Preclinical Studies | [6][13] |

Off-Target Effects and Clinical Adverse Events

The clinical development of this compound revealed several significant off-target effects, with hyperglycemia and QTc prolongation being the most prominent and dose-limiting toxicities.[7][14][15] These effects were primarily attributed to the actions of its metabolites rather than the parent compound itself.

Hyperglycemia

The most common grade 3/4 adverse event was hyperglycemia.[7][15] This was not caused by this compound directly but by its major metabolite, M502.[6][16] M502 inhibits the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (INSR), leading to insulin resistance and subsequent elevation of blood glucose levels.[6][13] This necessitated careful glucose monitoring and management with oral hypoglycemic agents like metformin in clinical trials.[11][16]

QTc Prolongation

Another significant safety concern was the prolongation of the corrected QT interval, which can increase the risk of cardiac arrhythmias.[7][14] This adverse effect was linked to another this compound metabolite, M460.[6] The risk of QTc prolongation led to frequent dose interruptions and reductions in clinical studies.[7][15]

ABCG2 Transporter Inhibition

In vitro studies identified an additional off-target activity of this compound: the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is a multidrug resistance (MDR) protein that actively effluxes chemotherapeutic agents from cancer cells. This compound was found to inhibit this efflux function by interacting with the transporter's drug substrate binding sites and stimulating its ATPase activity, thereby potentially reversing ABCG2-mediated MDR.[9]

Summary of Clinical Adverse Events

The following table summarizes the most frequently reported adverse events (AEs) from pooled analyses of the TIGER-X and TIGER-2 clinical trials across various doses (500 mg, 625 mg, 750 mg, or 1000 mg twice daily).[7][15]

| Adverse Event | All Grades (>30% Incidence) | Grade 3/4 (>10% Incidence) | Reference |

| Hyperglycemia | Yes | Yes | [7][15] |

| Diarrhea | Yes | No | [7][15] |

| Fatigue | Yes | No | [7][15] |

| Nausea | Yes | No | [7][15] |

| Decreased Appetite | Yes | No | [7][15] |

| QT Prolongation | Yes | Yes | [7][15] |

| Vomiting | Yes | No | [7][15] |

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase.

Methodology:

-

Reagents: Purified recombinant kinase (e.g., EGFR L858R/T790M), kinase-specific peptide substrate, ATP, and the test compound (this compound) at various concentrations.

-

Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly done using methods like radioactivity (with ³²P- or ³³P-labeled ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of kinase inhibition relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

Cellular Proliferation Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

-

Cell Culture: NSCLC cell lines expressing specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are cultured in appropriate media.

-

Treatment: Cells are seeded into 96-well plates and allowed to adhere. They are then treated with serial dilutions of the test compound (this compound) for a specified period (typically 72 hours).

-

Quantification: Cell viability or proliferation is measured. Common methods include MTT or MTS assays, which measure mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP content as an indicator of viable cells.

-

Data Analysis: The viability percentage relative to untreated control cells is plotted against the logarithm of the compound concentration. A dose-response curve is generated to determine the GI50 value.

ABCG2 ATPase Activity Assay

Objective: To determine if a compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.

Methodology:

-

Membrane Vesicles: Prepare membrane vesicles from cells overexpressing the ABCG2 transporter.

-

Assay: The vesicles are incubated with the test compound (this compound) at various concentrations in the presence of ATP. The ATPase activity of ABCG2 is stimulated by its substrates.

-

Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method involving malachite green, which forms a colored complex with Pi. The vanadate-sensitive portion of the ATPase activity is considered specific to the ABC transporter.

-

Data Analysis: The amount of Pi released is plotted against the compound concentration to determine if the compound stimulates or inhibits the transporter's ATPase activity.

Visualizations

Caption: EGFR signaling pathway and the mechanism of this compound action.

Caption: Experimental workflow for determining kinase inhibitor profiles.

Caption: Relationship between this compound, its metabolites, and key off-target effects.

References

- 1. Facebook [cancer.gov]

- 2. Profile of this compound and its potential in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Profile of this compound and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Efficacy and Safety of this compound Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 12. selleckchem.com [selleckchem.com]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. onclive.com [onclive.com]

- 16. targetedonc.com [targetedonc.com]

Methodological & Application

Rociletinib In Vitro Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (formerly CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile aims to reduce the dose-limiting toxicities associated with non-selective EGFR inhibition.[1] Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency and selectivity of this compound and similar compounds during the drug discovery and development process. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against various EGFR isoforms.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The following tables summarize the reported in vitro potency of this compound against key EGFR variants.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| EGFR L858R/T790M | <0.51 | 21.5 | In vitro kinase assay | [4][5] |

| EGFR WT | 6 | 303.3 | In vitro kinase assay | [4][5] |

| pEGFR (NCI-H1975 cells) | 62 | - | Cellular Assay | [5] |

| pEGFR (HCC827 cells) | 187 | - | Cellular Assay | [5] |

| This compound Cellular Growth Inhibition (GI50) | |

| Cell Line | GI50 (nM) |

| NSCLC cells expressing mutant EGFR | 7 - 32 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a generalized workflow for an in vitro kinase assay.

Caption: EGFR signaling and this compound's mechanism.

Caption: Generalized workflow for an in vitro kinase assay.

Experimental Protocols

This section details a representative protocol for an in vitro kinase assay to determine the IC50 of this compound against EGFR variants, based on commonly used fluorescence-based methods such as the Omnia® Kinase Assay.

Materials and Reagents

-

Enzymes: Recombinant human EGFR (Wild-Type) and EGFR (L858R/T790M mutant), N-terminally GST-tagged.

-

Substrate: Sox-conjugated peptide substrate (e.g., Y12-Sox).

-

ATP: 10 mM stock solution.

-

This compound: Stock solution in DMSO.

-

Kinase Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol.

-

DTT: 10 mM stock solution.

-

Microplate: 384-well, white, non-binding surface microtiter plate.

-

Plate Reader: Capable of fluorescence excitation at ~360 nm and emission at ~485 nm.

Experimental Procedure

-

Reagent Preparation:

-

Prepare a 1x Kinase Reaction Buffer by diluting the 10x stock with sterile deionized water and adding DTT to a final concentration of 0.2 mM.

-

Prepare 10x stocks of the EGFR enzymes in 1x Kinase Reaction Buffer.

-

Prepare a 1.13x ATP and Y12-Sox conjugated peptide substrate mix in 1x Kinase Reaction Buffer. The final concentration of ATP and substrate in the assay will depend on the specific enzyme and assay format (e.g., 15-50 µM ATP and 5 µM Y12-Sox peptide).

-

Prepare a serial dilution of this compound in 50% DMSO.

-

-

Assay Plate Setup:

-

Add 0.5 µL of the serially diluted this compound or 50% DMSO (for control wells) to the wells of the 384-well microplate.

-

Add 5 µL of the 10x EGFR enzyme stock to each well.

-

Pre-incubate the plate for 30 minutes at 27°C.

-

-

Kinase Reaction Initiation and Monitoring:

-

Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.

-

Immediately place the plate in the plate reader and monitor the fluorescence signal (λex360/λem485) every 71 seconds for a duration of 30-120 minutes.

-

-

Data Analysis:

-

Examine the progress curves (relative fluorescence units vs. time) for each well to ensure linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the linear portion of the progress curve (typically the first 30 minutes).

-